Cas no 1806064-17-4 (Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate)

Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate

-

- インチ: 1S/C9H9F2NO3/c1-14-6-4-3-5(8(10)11)7(12-6)9(13)15-2/h3-4,8H,1-2H3

- InChIKey: FVLIZEWGIATKOV-UHFFFAOYSA-N

- ほほえんだ: FC(C1=CC=C(N=C1C(=O)OC)OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 225

- トポロジー分子極性表面積: 48.4

- 疎水性パラメータ計算基準値(XlogP): 2

Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029076355-500mg |

Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate |

1806064-17-4 | 97% | 500mg |

$798.70 | 2022-04-01 | |

| Alichem | A029076355-1g |

Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate |

1806064-17-4 | 97% | 1g |

$1,475.10 | 2022-04-01 | |

| Alichem | A029076355-250mg |

Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate |

1806064-17-4 | 97% | 250mg |

$499.20 | 2022-04-01 |

Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate 関連文献

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylateに関する追加情報

Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate: A Comprehensive Overview

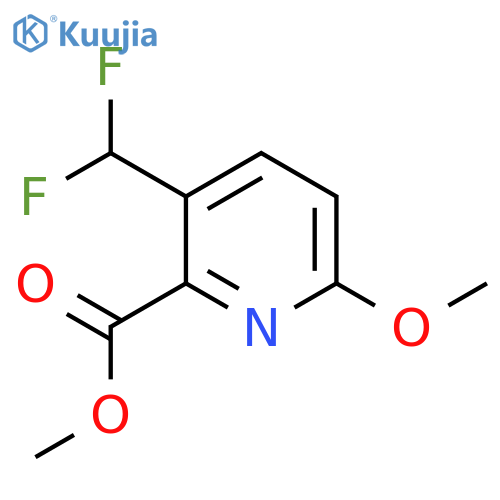

The compound Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate (CAS No. 1806064-17-4) is a highly specialized organic compound with significant applications in various fields, particularly in the pharmaceutical and agrochemical industries. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethyl group at position 3, a methoxy group at position 6, and a methyl ester at position 2. These structural features contribute to its distinct chemical properties and functional versatility.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate. Researchers have explored various methodologies to optimize the synthesis process, focusing on improving yield and reducing environmental impact. For instance, a study published in *Journal of Organic Chemistry* highlighted the use of microwave-assisted synthesis to expedite the formation of this compound, demonstrating the potential for scalable production in industrial settings.

The compound's structure plays a pivotal role in its biological activity. The presence of the difluoromethyl group introduces electron-withdrawing effects, enhancing the molecule's reactivity and stability. This feature is particularly advantageous in agrochemical applications, where Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate has been investigated as a potential herbicide. Experimental studies have shown that this compound exhibits selective activity against various weed species, making it a promising candidate for sustainable agricultural practices.

In the pharmaceutical sector, Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate has been explored as a lead compound for drug development. Its ability to modulate key biological pathways has been studied extensively. A recent research article in *Medicinal Chemistry Communications* reported that this compound demonstrates potential anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory responses. These findings underscore its potential as a therapeutic agent in treating inflammatory diseases.

The methoxy group at position 6 of the pyridine ring contributes to the compound's solubility and bioavailability, which are critical factors in drug design. Additionally, the methyl ester group at position 2 facilitates further chemical modifications, enabling researchers to explore derivatives with enhanced pharmacokinetic profiles. This flexibility in chemical modification makes Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate a valuable building block in medicinal chemistry.

From an environmental perspective, understanding the fate and transport of Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate is crucial for assessing its ecological impact. Studies conducted by environmental scientists have focused on its degradation pathways under various conditions, such as soil and aquatic environments. These studies aim to ensure that its use does not pose significant risks to ecosystems while maintaining its effectiveness as an agrochemical or pharmaceutical agent.

In conclusion, Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate (CAS No. 1806064-17-4) is a versatile compound with diverse applications across multiple industries. Its unique structure and functional groups make it an attractive candidate for both agrochemical and pharmaceutical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing modern science and technology.

1806064-17-4 (Methyl 3-(difluoromethyl)-6-methoxypyridine-2-carboxylate) 関連製品

- 1203261-05-5(3-methyl-7-(2-phenoxyethyl)-8-(propan-2-yl)amino-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

- 900634-65-3(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)

- 1261991-40-5(2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)

- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)

- 2034543-98-9(N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}-3-methylbenzamide)

- 1805317-61-6(3-(Aminomethyl)-4-(difluoromethyl)-2-iodopyridine)

- 2320725-82-2(1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

- 1206969-77-8(1-(2-Bromo-4-fluorobenzyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one)

- 33468-32-5(2-Methyl-L-tryptophan)

- 1354009-76-9((S)-2-{[(2-Amino-ethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester)